3,6-Difluoro-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Difluoro-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to the pyridine ring.
Mechanism of Action
Target of Action
3,6-Difluoro-2-(trifluoromethyl)pyridine and its intermediates are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Mode of Action
The mode of action of this compound involves the introduction of trifluoromethylpyridine groups within the structures of other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Biochemical Pathways
It’s known that the compound plays a fundamental role in the development of many agrochemical and pharmaceutical compounds .
Result of Action
The result of the action of this compound is the development of compounds with unique biological properties . For instance, a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Action Environment
It’s known that the compound is used in the development of agrochemical and pharmaceutical compounds , suggesting that its action, efficacy, and stability could be influenced by various environmental factors related to these fields.
Preparation Methods
The synthesis of 3,6-Difluoro-2-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives using fluorinating agents such as elemental fluorine or fluorine-containing reagents. Another method includes the assembly of the pyridine ring from trifluoromethyl-containing building blocks . Industrial production often relies on optimized reaction conditions to maximize yield and purity, involving controlled temperatures, pressures, and the use of catalysts .
Chemical Reactions Analysis
3,6-Difluoro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the trifluoromethyl group are replaced by other substituents.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Cyclo-condensation: This reaction involves the formation of larger ring structures from smaller fluorinated building blocks.
Common reagents used in these reactions include organometallic compounds, halogenating agents, and strong bases. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
3,6-Difluoro-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals, such as pesticides and herbicides, due to its ability to enhance the biological activity of these products
Comparison with Similar Compounds
3,6-Difluoro-2-(trifluoromethyl)pyridine can be compared with other fluorinated pyridine derivatives, such as:
- 2,6-Difluoropyridine
- 2,4,6-Trifluoropyridine
- 2,5-Difluoro-3-(trifluoromethyl)pyridine
These compounds share similar structural features but differ in the position and number of fluorine atoms and trifluoromethyl groups. The unique arrangement of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3,6-difluoro-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFPGPTXLNVIQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653371 |
Source
|
Record name | 3,6-Difluoro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-92-8 |
Source
|
Record name | 3,6-Difluoro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.